

Technical Guide: Melting Point Determination of 3-(Benzylxy)benzoic acid

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Compound of Interest

Compound Name: 3-(Benzylxy)benzoic acid

Cat. No.: B047535

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This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the determination of the melting point for **3-(Benzylxy)benzoic acid**. It includes a summary of reported data, a detailed experimental protocol, and workflow visualizations.

Introduction

3-(Benzylxy)benzoic acid (CAS No: 69026-14-8; Molecular Formula: $C_{14}H_{12}O_3$) is a solid organic compound with a molecular weight of 228.24 g/mol. [1] The melting point is a fundamental physical property used to characterize a crystalline solid. It provides a crucial indicator of a compound's identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature range at which the solid phase transitions to the liquid phase. [2][3] The presence of impurities typically leads to a depression of the melting point and a broadening of the melting range. [3][4][5] This guide outlines the standard procedures and reported data for this compound.

Quantitative Data Presentation

The reported melting point for **3-(Benzylxy)benzoic acid** varies slightly between suppliers. The data is summarized in the table below for easy comparison.

Source/Supplier	Reported Melting Point (°C)	Purity / Assay
Sigma-Aldrich	133 - 137	97%
Thermo Scientific	132.0 - 138.0	≥97.5% (GC)
ChemBK	~200 - 202	Not Specified

Note: The value reported by ChemBK is a significant outlier compared to major chemical suppliers and should be treated with caution.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method, using either a manual apparatus (e.g., Thiele tube) or a digital melting point apparatus.[2][3][4]

3.1 Principle

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal disappears (clear point) are recorded. This range provides the melting point. A narrow range ($\leq 2^{\circ}\text{C}$) is indicative of high purity.[5]

3.2 Apparatus and Reagents

- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or similar digital device)[4]
 - Sealed-end glass capillary tubes[2][3]
 - Mortar and pestle or spatula for sample grinding
 - Watch glass

- Reagents:
 - **3-(Benzyl)benzoic acid** sample

3.3 Detailed Procedure

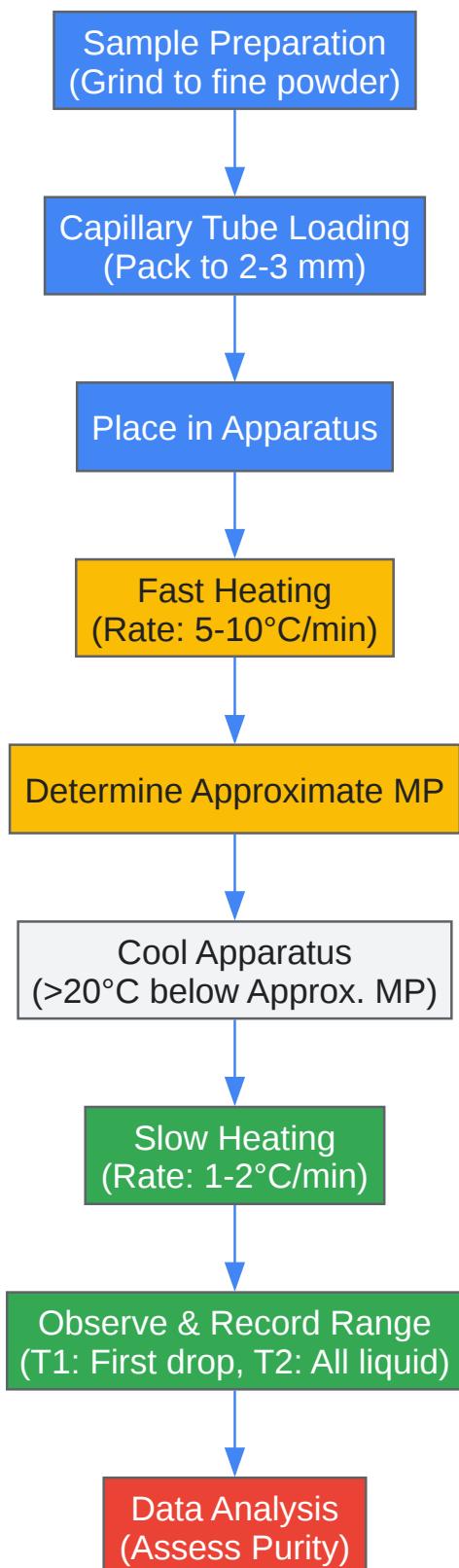
- Sample Preparation: Place a small amount of **3-(Benzyl)benzoic acid** on a clean, dry watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle or the flat side of a spatula.[2][4]
- Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down.[3][4] Repeat until the sample is packed to a height of 2-3 mm.[4][6]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
- Approximate Melting Point Determination (Fast Run): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 5-10°C per minute.[4] Record the approximate temperature at which the sample melts. This value will be used to guide the accurate determination. Allow the apparatus to cool to at least 20°C below this approximate point.[4]
- Accurate Melting Point Determination (Slow Run): Insert a new, freshly prepared capillary tube. Rapidly heat the apparatus to a temperature approximately 20°C below the estimated melting point found in the fast run.[4] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heat source, and thermometer.[3]
- Recording and Observation:
 - Carefully observe the sample through the magnifying lens.
 - Record the temperature (T_1) when the first drop of liquid becomes visible.
 - Continue heating at the slow rate and record the temperature (T_2) when the last solid crystal melts, resulting in a completely clear liquid.[4]

- The melting point is reported as the range $T_1 - T_2$.
- Final Steps: Turn off the apparatus and allow it to cool. Properly discard the used capillary tubes. For highest accuracy, the determination should be repeated at least twice with fresh samples.[\[2\]](#)[\[6\]](#)

Visualizations

4.1 Experimental Workflow

The logical flow for determining the melting point of **3-(Benzyl)benzoic acid** is outlined below.

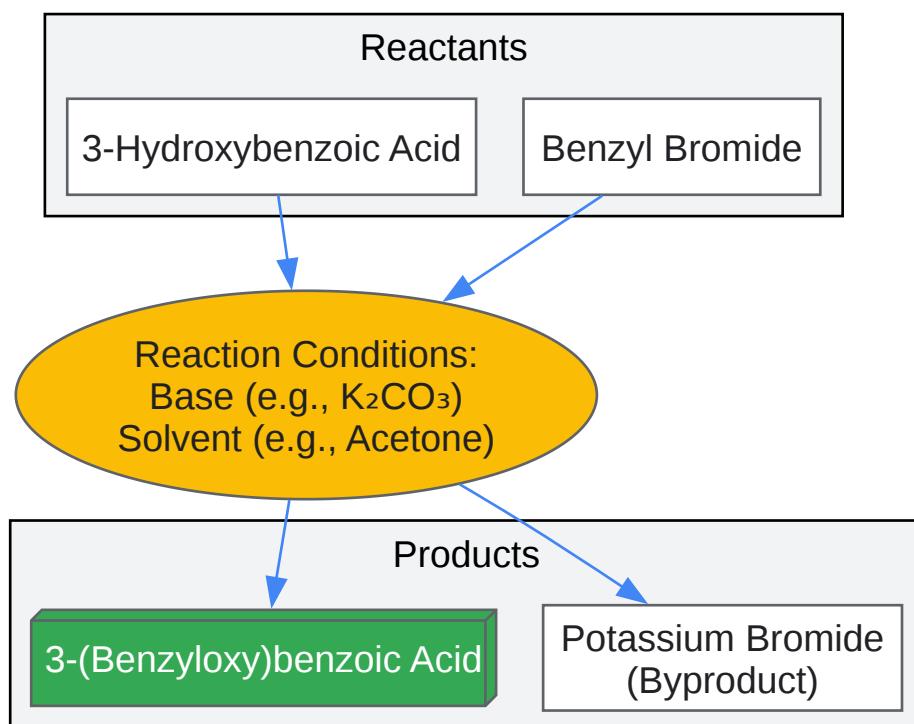


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Caption: Workflow for Melting Point Determination.

4.2 Synthesis Pathway

3-(Benzyl)benzoic acid can be synthesized via a Williamson ether synthesis, a common method for forming ethers. This provides context for the potential impurities that may be present in a sample.



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Caption: Synthesis of **3-(Benzyl)benzoic Acid**.

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